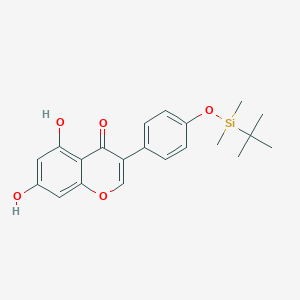
Ac-Amp2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMP2 protein, derived from the seeds of Amaranthus caudatus, is a type of antimicrobial peptide. These peptides are short polypeptide molecules produced by multicellular organisms and play a crucial role in host defense and microbiome preservation. AMP2 protein is known for its strong antimicrobial properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The AMP2 protein can be synthesized using recombinant DNA technology. This involves isolating the gene encoding the AMP2 protein from Amaranthus caudatus and inserting it into a suitable expression vector. The vector is then introduced into a host organism, such as Escherichia coli, which produces the AMP2 protein. The protein is subsequently purified using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography .
Industrial Production Methods
Industrial production of AMP2 protein follows similar principles but on a larger scale. Large bioreactors are used to culture the host organisms, and the protein is extracted and purified using industrial-scale chromatography systems. This method ensures a consistent and high-yield production of AMP2 protein .
Análisis De Reacciones Químicas
Types of Reactions
AMP2 protein primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, breaking down the peptide bonds. Oxidation reactions can modify the amino acid residues, particularly those containing sulfur, such as cysteine .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize sulfur-containing amino acids.
Major Products
The major products of these reactions include smaller peptide fragments from hydrolysis and oxidized amino acids from oxidation reactions .
Aplicaciones Científicas De Investigación
AMP2 protein has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for potential use as an antimicrobial agent in treating infections.
Mecanismo De Acción
AMP2 protein exerts its antimicrobial effects by interacting with the cell membranes of pathogens. The cationic nature of the peptide allows it to bind to the negatively charged cell membranes, leading to membrane disruption and cell lysis. This mechanism is common among antimicrobial peptides and is crucial for their effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Ac-AMP1: Another antimicrobial peptide from Amaranthus caudatus, similar in structure and function to AMP2 protein.
Uniqueness
AMP2 protein is unique due to its specific amino acid sequence and its origin from Amaranthus caudatus.
Propiedades
Número CAS |
139632-18-1 |
|---|---|
Fórmula molecular |
C130H206N42O38S7 |
Peso molecular |
3189.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H206N42O38S7/c1-66(2)103(135)123(205)150-56-98(181)154-78(36-38-102(185)186)113(195)167-90(64-215)120(202)170-104(67(3)4)124(206)160-75(22-13-42-142-128(136)137)107(189)146-52-96(179)153-76(23-14-43-143-129(138)139)111(193)169-91(65-216)125(207)172-46-17-26-93(172)122(204)164-85(58-173)109(191)148-53-97(180)155-80(39-47-217-5)115(197)166-89(63-214)119(201)168-88(62-213)118(200)163-86(59-174)117(199)158-79(35-37-94(134)177)114(196)161-82(48-68-18-7-6-8-19-68)108(190)147-55-100(183)157-83(49-69-27-31-71(175)32-28-69)116(198)165-87(61-212)110(192)149-54-95(178)152-74(20-9-11-40-131)106(188)151-57-101(184)171-45-16-25-92(171)121(203)159-77(21-10-12-41-132)112(194)162-84(50-70-29-33-72(176)34-30-70)127(209)210-126(208)81(24-15-44-144-130(140)141)156-99(182)51-145-105(187)73(133)60-211/h6-8,18-19,27-34,66-67,73-93,103-104,173-176,211-216H,9-17,20-26,35-65,131-133,135H2,1-5H3,(H2,134,177)(H,145,187)(H,146,189)(H,147,190)(H,148,191)(H,149,192)(H,150,205)(H,151,188)(H,152,178)(H,153,179)(H,154,181)(H,155,180)(H,156,182)(H,157,183)(H,158,199)(H,159,203)(H,160,206)(H,161,196)(H,162,194)(H,163,200)(H,164,204)(H,165,198)(H,166,197)(H,167,195)(H,168,201)(H,169,193)(H,170,202)(H,185,186)(H4,136,137,142)(H4,138,139,143)(H4,140,141,144)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 |
Clave InChI |
ITHKJJXVJPIWJC-QPFAUEQKSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)N)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
Key on ui other cas no. |
139632-18-1 |
Sinónimos |
AMP2 protein, Amaranthus caudatus antimicrobial peptide 2, Amaranthus caudatus |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)




![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)




![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)

